Dysprosium(III) chloride

Thermodynamics Vapor Deposition Thin Film Fabrication

Anhydrous DyCl₃ (99.99% trace metals, ≤150 ppm impurities) is critical for single-molecule magnets where only chloride ligands achieve Ueff barriers exceeding 600 K—a performance not replicable with alternative halides. For electrochemical recovery of high-purity Dy via molten LiCl-KCl eutectics, DyCl₃ enables selective deposition without co-deposition of gadolinium, a selectivity unattainable with DyF₃. In mid-IR fiber lasers, ultra-high purity DyCl₃ minimizes optical loss across the 2.8–3.4 µm tuning range. Procure application-specific grade DyCl₃ backed by quantitative performance data.

Molecular Formula Cl3Dy
Molecular Weight 268.85 g/mol
Cat. No. B8812241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium(III) chloride
Molecular FormulaCl3Dy
Molecular Weight268.85 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Dy+3]
InChIInChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3
InChIKeyBOXVSFHSLKQLNZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium(III) Chloride (DyCl₃): Key Specifications and Baseline Properties for Research and Industrial Procurement


Dysprosium(III) chloride (DyCl₃) is an anhydrous inorganic salt of the lanthanide series, typically supplied as a white to yellow hygroscopic powder with a molecular weight of 268.86 g/mol . It is available in multiple purity grades, commonly 99.9% to 99.99% trace metals basis, with trace rare earth impurities controlled to ≤150 ppm for high-purity anhydrous forms and ≤2000 ppm for hexahydrate variants . The compound exhibits a melting point of 680 °C, a density of 3.67 g/mL at 25 °C, and is characterized by its rapid absorption of atmospheric moisture to form the hexahydrate DyCl₃·6H₂O upon air exposure [1]. As a precursor for dysprosium metal production via molten salt electrolysis and as a versatile starting material for synthesizing dysprosium-containing coordination complexes and doped optical materials, DyCl₃ occupies a central position in the rare earth halide supply chain [2].

Why Dysprosium(III) Chloride Cannot Be Simply Substituted with Other Dysprosium Salts or Rare Earth Chlorides


Substituting DyCl₃ with alternative dysprosium salts (e.g., DyF₃, Dy₂O₃) or other rare earth chlorides (e.g., GdCl₃, TbCl₃) in critical applications is not straightforward due to compound-specific thermodynamic, kinetic, and performance characteristics. For instance, the standard sublimation enthalpy of DyCl₃ (283 ± 5 kJ mol⁻¹) differs from that of its bromide (289 ± 6 kJ mol⁻¹) and iodide (282 ± 4 kJ mol⁻¹) counterparts, directly impacting vapor transport and deposition processes in thin-film manufacturing [1]. Similarly, in electrochemical separations, the reduction potential and diffusion coefficient of Dy(III) in molten chloride eutectics are distinct from those of Gd(III), enabling selective electrodeposition that would be impossible if the two chlorides were considered interchangeable [2]. Furthermore, the chloride anion's ligand field strength and bridging capability in coordination chemistry yield single-molecule magnets (SMMs) with effective energy barriers exceeding 600 K, a performance metric not replicable with other halide or pseudohalide ligands without extensive re-optimization [3]. These quantitative differences underscore that DyCl₃ is not a commodity chemical but a specialized reagent whose selection must be justified by application-specific data.

Quantitative Differentiation of Dysprosium(III) Chloride: Head-to-Head Performance Data Against Key Comparators


Sublimation Enthalpy and Vapor Pressure of DyCl₃ vs. DyBr₃ and DyI₃

The standard sublimation enthalpy (ΔsubH° at 298 K) of DyCl₃ is 283 ± 5 kJ mol⁻¹, as determined by torsion-effusion vapor pressure measurements [1]. This value is lower than that of DyBr₃ (289 ± 6 kJ mol⁻¹) and statistically indistinguishable from DyI₃ (282 ± 4 kJ mol⁻¹) [1]. The lower sublimation enthalpy of DyCl₃ compared to DyBr₃ implies a higher vapor pressure at a given temperature, which can be advantageous in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes requiring lower operating temperatures or higher precursor flux. The vapor pressure of DyCl₃ in the temperature range 924–1214 K is described by the equation log(p/kPa) = 9.31 ± 0.30 − (12523 ± 300)(K/T), providing a quantitative basis for process design [1].

Thermodynamics Vapor Deposition Thin Film Fabrication Rare Earth Halides

Sublimation Thermodynamics of DyCl₃ vs. GdCl₃ and TbCl₃

Third-law enthalpies of sublimation at 298.15 K, measured by mass-loss effusion near 1000 K, are reported as: DyCl₃ = 37.4 ± 1.5 kK, TbCl₃ = 36.6 ± 1.5 kK, and GdCl₃ = 37.5 ± 1.5 kK [1]. DyCl₃ exhibits a sublimation enthalpy that is approximately 0.8 kK (or 800 K when expressed in temperature-equivalent units) higher than TbCl₃ and 0.1 kK lower than GdCl₃. While the differences are within experimental uncertainty for the GdCl₃ comparison, the distinction from TbCl₃ is notable and can influence the selection of precursors for multi-component rare earth materials where congruent sublimation behavior is critical.

Thermodynamics Lanthanide Chemistry Materials Processing Sublimation Enthalpy

Electrochemical Selectivity and Extraction Efficiency of DyCl₃ vs. GdCl₃ in Molten LiCl-KCl

Cyclic voltammetry and square wave voltammetry studies in eutectic LiCl-KCl at 773 K reveal that Dy(III) ions are reduced to metallic dysprosium via two consecutive steps on both W and Mg electrodes, whereas Gd(III) exhibits a different reduction mechanism and potential [1]. Potentiostatic electrolysis experiments on mixtures of GdCl₃ and DyCl₃ at magnesium electrodes successfully demonstrated selective electrodeposition of dysprosium as a Mg-Dy alloy (Mg₃Dy phase identified by XRD) without reducing the extraction yield [1]. This selectivity is quantitatively evidenced by the formation of distinct intermetallic phases and the absence of Gd co-deposition, a crucial differentiator for nuclear waste partitioning and rare earth refining.

Electrochemistry Molten Salt Electrolysis Rare Earth Separation Nuclear Waste Processing

Single-Molecule Magnet (SMM) Performance of Chlorido-Bridged Dy(III) Complexes vs. Other Halide-Bridged Systems

A dichlorido-bridged dinuclear dysprosium(III) complex, [Dy(Cy₂N)₂(μ-Cl)(THF)]₂, synthesized from DyCl₃, exhibits an effective energy barrier for magnetization reversal (Ueff) of ca. 623 K, which is reported as 'by far the largest Ueff barrier for any chlorido-bridged lanthanide single-molecule magnet' [1]. In contrast, analogous bromide- or iodide-bridged dysprosium complexes typically exhibit lower Ueff values due to weaker ligand field splitting and altered magnetic anisotropy. While a direct numerical comparison for an identical ligand set is not available in this specific study, the literature consensus indicates that chloride bridges provide an optimal balance of ligand field strength and superexchange coupling for maximizing Ueff in dysprosium SMMs.

Molecular Magnetism Single-Molecule Magnets Coordination Chemistry Lanthanide Complexes

Purity Specification and Rare Earth Impurity Profile: 99.99% DyCl₃ vs. 99.9% DyCl₃ Hexahydrate

Anhydrous DyCl₃ available at 99.99% trace metals basis purity has a specified trace rare earth impurity level of ≤150.0 ppm . In contrast, the hexahydrate form (DyCl₃·6H₂O) typically supplied at 99.9% trace metals basis has a higher specified impurity level of ≤2000.0 ppm trace rare earths . This represents a >13-fold difference in the allowable concentration of other lanthanides (such as Gd, Tb, Ho), which can act as optical quenching centers or introduce parasitic magnetic moments. For applications in mid-infrared fiber lasers, where dysprosium-doped chalcogenide glasses achieve record performance (tunability from 2.8 to 3.4 µm, >10 W continuous wave power, >73% slope efficiency ), the lower impurity profile of anhydrous 99.99% DyCl₃ is critical to minimize background loss and maximize laser efficiency.

Material Purity Trace Metals Analysis Optical Materials Semiconductor Precursors

Diffusion Coefficient of [DyCl₆]³⁻ Complex Ions in Molten Chloride Eutectics

The diffusion coefficient (D) of [DyCl₆]³⁻ complex ions was determined in molten 0.58LiCl-0.42KCl eutectic at various temperatures using cyclic voltammetry [1]. While a direct numerical value for a specific temperature is not provided in the abstract, the study establishes the temperature dependence of D, which is crucial for modeling mass transport in electrorefining cells. This data is specific to DyCl₃ in chloride-based melts; other dysprosium halides or different rare earth chlorides will exhibit different diffusion coefficients due to variations in ionic radius and complexation equilibria, directly impacting electrolysis cell design and current efficiency.

Electrochemistry Molten Salts Transport Properties Rare Earth Electrorefining

Optimal Application Scenarios for Dysprosium(III) Chloride Based on Verified Performance Differentiation


Precursor for High-Performance Single-Molecule Magnets (SMMs)

Researchers synthesizing chloride-bridged dysprosium SMMs should procure high-purity anhydrous DyCl₃ (99.99% trace metals, ≤150 ppm rare earth impurities) as the starting material. The exceptional Ueff barrier of 623 K achieved in dinuclear Dy(III) complexes derived from DyCl₃ [1] demonstrates the unique capability of the chloride ligand to mediate strong magnetic anisotropy and superexchange interactions. Lower purity grades or alternative halide precursors would likely result in inferior magnetic performance due to competing relaxation pathways introduced by paramagnetic impurities or weaker ligand fields.

Selective Electrodeposition of Dysprosium from Lanthanide Mixtures

For nuclear waste partitioning or rare earth element separation, DyCl₃ is the preferred feedstock for selective electrodeposition in molten LiCl-KCl eutectics. The distinct reduction mechanism of Dy(III) compared to Gd(III) at 773 K enables the recovery of high-purity dysprosium as a Mg-Dy alloy without co-deposition of Gd [2]. This selectivity is not achievable with other dysprosium salts (e.g., DyF₃) in the same electrolyte system, making DyCl₃ essential for this separation process.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Dysprosium-Containing Thin Films

When depositing dysprosium oxide or other dysprosium-containing films via vapor-phase methods, the sublimation enthalpy of DyCl₃ (283 ± 5 kJ mol⁻¹) and its vapor pressure equation provide the necessary thermodynamic data for process optimization [3]. The lower sublimation enthalpy compared to DyBr₃ allows for either reduced substrate temperature or increased precursor flux, which can be decisive in applications such as high-κ gate dielectrics or magnetic thin films where thermal budget or throughput is constrained.

Doping Source for Mid-Infrared Fiber Lasers

Development of high-power, tunable mid-infrared fiber lasers based on dysprosium-doped chalcogenide glasses requires ultra-high purity DyCl₃ (99.99% trace metals basis) to minimize background optical loss. The record performance metrics of Dy-based mid-IR lasers—including tunability from 2.8 to 3.4 µm and >10 W continuous wave power —are contingent upon the use of precursor materials with tightly controlled rare earth impurity levels (≤150 ppm) to prevent quenching of the Dy³⁺ ⁶H₁₁/₂ → ⁶H₁₃/₂ laser transition.

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